Ultram

Overview

Description

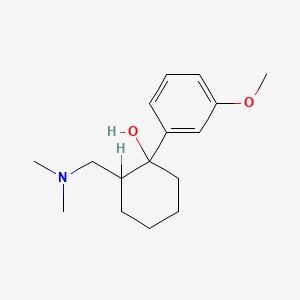

Ultram (tramadol hydrochloride) is a synthetic opioid analgesic approved by the FDA in 1995 for moderate to severe pain management . Tramadol’s unique dual mechanism of action involves:

- Opioid receptor agonism: Primarily binding to μ-opioid receptors (Ki = 2.1 µM), with weak affinity for δ and κ receptors .

Pharmacokinetically, tramadol is metabolized via CYP2D6 and CYP3A4 into its active metabolite, O-desmethyltramadol (M1), which has higher μ-opioid receptor affinity . Extended-release (ER) formulations (e.g., this compound ER) provide steady plasma concentrations over 24 hours, reducing dosing frequency compared to immediate-release (IR) formulations .

Preparation Methods

Historical Development of Tramadol Synthesis

The synthesis of tramadol hydrochloride was first described in U.S. Patent 3,652,589, which established the foundational Grignard reaction approach. This method involves the reaction of 2-dimethylaminomethylcyclohexanone (a Mannich base) with 3-bromoanisole in the presence of magnesium, yielding a mixture of cis and trans isomers of tramadol base . Subsequent acidification with hydrogen chloride gas produced tramadol hydrochloride, but the process necessitated multiple crystallizations using 1,4-dioxane—a solvent classified as a Category 1 carcinogen . Early yields ranged from 60–70%, with purity challenges due to residual cis isomer contamination .

One-Step Hydrochloride Salt Formation

Reaction Mechanism and Solvent Systems

A significant advancement in tramadol synthesis is the one-step hydrochloride salt formation process, which eliminates the need for hazardous solvents. In this method, a mixture of cis and trans tramadol base is treated with aqueous hydrochloric acid in a water-miscible solvent system, such as methanol-water or acetone-water . The HCl simultaneously protonates the amine group and facilitates crystallization of the trans isomer. Key advantages include:

-

Reduced Solvent Toxicity : Replacement of 1,4-dioxane with safer alternatives like isopropyl alcohol or methylethylketone .

-

Improved Yield : Yields of 75–85% are achieved, with trans isomer purity exceeding 97% .

-

Single-Step Crystallization : The reaction mixture’s water content (3–5%) promotes selective crystallization of tramadol hydrochloride, minimizing cis isomer co-precipitation .

Optimization of Reaction Conditions

Elevated temperatures (40–50°C) enhance reaction kinetics without compromising product stability. For example, refluxing a methanol-water mixture at 45°C for 3 hours yields tramadol hydrochloride with 99.8% trans purity, as confirmed by HPLC .

Isolation of Trans Isomer via pH Adjustment

Monohydrate Formation

The trans tramadol base monohydrate serves as a critical intermediate for high-purity hydrochloride production. Adjusting the pH of a cis-trans base mixture to 7.5–8.5 using weak acids like benzoic acid or acetic acid induces selective crystallization of the trans isomer monohydrate . This step is pH-sensitive:

-

pH < 7.5 : Poor yield due to incomplete crystallization.

Solvent Selection for Monohydrate Purification

Optimal solvents include acetone-water or methanol-water mixtures, which balance solubility and crystallization efficiency. For instance, a 1:1 acetone-water system at pH 8.0 yields trans tramadol monohydrate with 98% purity, which is subsequently converted to the hydrochloride salt .

Comparative Analysis of Synthesis Routes

The table below contrasts traditional and modern tramadol synthesis methods:

Quality Control and Analytical Validation

Modern tramadol production employs rigorous analytical methods to ensure compliance with pharmacopeial standards:

-

High-Performance Liquid Chromatography (HPLC) : Quantifies cis-trans isomer ratios, with detection limits of 0.1% for impurity profiling .

-

Infrared Spectroscopy (IR) : Confirms functional groups, notably the O-H stretch of the monohydrate (3380 cm⁻¹) and the C-Cl bond in the hydrochloride (738 cm⁻¹) .

-

Melting Point Analysis : Pure trans tramadol hydrochloride exhibits a melting point of 168–175°C, distinguishable from the cis isomer’s range of 142–145°C .

Chemical Reactions Analysis

Metabolic Pathways

Tramadol undergoes hepatic metabolism via CYP2D6 and CYP3A4 , producing active and inactive metabolites :

Phase I Metabolism

| Reaction | Enzyme | Metabolite | Activity |

|---|---|---|---|

| O-Demethylation | CYP2D6 | M1 (ODM-tramadol) | Potent µ-opioid agonist (200x parent) |

| N-Demethylation | CYP3A4 | M2 (NDM-tramadol) | Inactive |

| N-Oxidation | CYP3A4 | Tramadol N-oxide | Inactive |

Phase II Metabolism

Genetic Impact : Ultra-rapid CYP2D6 metabolizers (e.g., 1–10% of Caucasians) risk M1 overdose .

Stability Under Conditions

| Condition | Outcome | Reference |

|---|---|---|

| Aqueous solution (pH 7) | LogP = 1.35; stable at room temperature | |

| High temperature | Decomposes >180°C (hydrochloride salt) | |

| UV light | Degrades via photolysis (λmax 272–279 nm) |

Degradation Products

In Vitro Reactivity

-

Opioid Receptor Binding :

-

Enzyme Inhibition :

Industrial and Pharmacological Implications

Scientific Research Applications

Pharmacological Mechanism

Tramadol acts primarily as a μ-opioid receptor agonist but also inhibits the reuptake of norepinephrine and serotonin. This dual action contributes to its analgesic effects, allowing it to manage pain through multiple pathways. The compound exists as a racemic mixture of two enantiomers, each contributing differently to its analgesic profile .

Pain Management

- Postoperative Pain : Ultram has been extensively studied for its efficacy in managing postoperative pain. Clinical trials have demonstrated that single doses of 50 mg to 100 mg can provide effective analgesia following surgical procedures, often outperforming traditional analgesics like codeine .

- Chronic Pain Conditions : Research indicates that this compound is effective in treating chronic pain conditions such as osteoarthritis, neuropathic pain, and low back pain. Studies show that patients receiving tramadol reported significant pain relief compared to those on placebo or other analgesics .

- Cancer Pain : Tramadol is also utilized in oncology settings for managing cancer-related pain, particularly in patients who may be sensitive to stronger opioids due to side effects or previous history .

Formulations and Delivery Methods

- Oral Administration : this compound is commonly administered orally in tablet form, with varying dosages (50 mg, 75 mg, 100 mg). The bioavailability of tramadol is approximately 75%, with peak plasma concentrations reached within 1-2 hours post-administration .

- Transdermal Application : Recent studies have explored transdermal formulations of tramadol as an alternative delivery method. These formulations have shown promising results in achieving therapeutic plasma concentrations while minimizing the stress associated with oral administration .

- Combination Therapies : Tramadol is often used in combination with other analgesics (e.g., acetaminophen or nonsteroidal anti-inflammatory drugs) to enhance its analgesic effects and improve patient outcomes .

Efficacy in Chronic Pain Management

A double-blind study involving 820 patients with chronic pain conditions demonstrated that an average daily dose of 250 mg of this compound was comparable to traditional opioid combinations in terms of efficacy and safety . Patients reported improved quality of life and reduced pain levels over the study duration.

Transdermal Application Study

In a study assessing the pharmacokinetics of a transdermal tramadol gel formulation, researchers found that the proprietary base facilitated higher absorption rates compared to traditional formulations. This study highlighted the potential for transdermal delivery systems to provide effective pain management with reduced side effects associated with oral medications .

Comparative Analysis of Efficacy

| Formulation | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Bioavailability |

|---|---|---|---|

| Oral Tramadol (100 mg) | ~300 μg/L | 1.6 - 1.9 hours | ~75% |

| Transdermal Gel | Higher than oral formulations | 1 - 3 hours | Variable |

Mechanism of Action

Tramadol hydrochloride exerts its effects through multiple mechanisms:

Opioid Receptor Binding: Tramadol and its active metabolite, O-desmethyltramadol, bind to μ-opioid receptors in the brain, inhibiting pain signals.

Serotonin and Norepinephrine Reuptake Inhibition: Tramadol inhibits the reuptake of serotonin and norepinephrine, enhancing their levels in the synaptic cleft and contributing to pain relief.

Molecular Targets and Pathways: The primary molecular targets are the μ-opioid receptors and the serotonin and norepinephrine transporters.

Comparison with Similar Compounds

Mechanistic and Pharmacodynamic Comparisons

Table 1: Mechanism of Action and Receptor Affinity

| Compound | Opioid Receptor Affinity (Ki, µM) | Monoamine Reuptake Inhibition (Ki, µM) | Key Mechanism(s) |

|---|---|---|---|

| Tramadol | μ: 2.1; δ: 57.6; κ: 42.7 | 5-HT: 0.99; NE: 0.79 | Dual opioid + monoaminergic |

| Morphine | μ: 0.001–0.01 | None | Pure μ-opioid agonism |

| Codeine | μ: 0.2–0.7 | None | Prodrug (converted to morphine) |

| Tapentadol | μ: 0.1–0.3 | NE: 0.5 | Dual opioid + NE inhibition |

Key Findings :

- Tramadol’s dual mechanism distinguishes it from pure opioids (e.g., morphine, codeine) and aligns it with tapentadol, though tramadol’s opioid affinity is weaker .

Pharmacokinetic and Formulation Comparisons

Table 2: Pharmacokinetic Parameters of ER Formulations

| Parameter | Ultram ER (300 mg) | CIP-Tramadol ER (300 mg) | Tramadol IR (50 mg q6h) |

|---|---|---|---|

| Cmax (ng/mL) | 325 ± 78 | 318 ± 75 | 180 ± 45 (peak-trough fluctuations) |

| AUC0-24 (ng·h/mL) | 5,420 ± 1,200 | 5,380 ± 1,150 | 4,950 ± 1,100 |

| Tmax (h) | 12 ± 3 | 11 ± 2 | 1.5 ± 0.5 |

| T½ (h) | 7.1 ± 1.5 | 7.3 ± 1.6 | 6.0 ± 1.2 |

Key Findings :

- Extended-release formulations (this compound ER, CIP-Tramadol ER) show bioequivalence in AUC and Cmax, supporting interchangeability .

- Tramadol ER maintains stable plasma levels, reducing fluctuations seen with IR formulations .

Table 3: Adverse Effects and Risks

| Compound | Common Adverse Effects | Unique Risks | Abuse Potential (DEA Schedule) |

|---|---|---|---|

| Tramadol | Nausea, dizziness, constipation | Seizures, serotonin syndrome | Schedule IV |

| Morphine | Respiratory depression, sedation | High risk of addiction, overdose | Schedule II |

| Tapentadol | Similar to tramadol | Lower serotonin syndrome risk | Schedule II |

| Venlafaxine | Insomnia, hypertension | No opioid effects | Not scheduled |

Key Findings :

Biological Activity

Ultram, known generically as tramadol, is a centrally acting synthetic opioid analgesic used primarily for the management of moderate to moderately severe pain. Its biological activity is characterized by multiple mechanisms of action, including μ-opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake. This article delves into the pharmacodynamics, metabolism, clinical implications, and case studies related to tramadol's biological activity.

Tramadol exhibits a dual mechanism of action:

- μ-Opioid Receptor Agonism : Tramadol binds to μ-opioid receptors with low affinity, while its active metabolite O-desmethyltramadol (M1) binds with higher affinity, contributing significantly to its analgesic effects .

- Monoamine Reuptake Inhibition : Tramadol also inhibits the reuptake of norepinephrine and serotonin, which may enhance its analgesic properties and contribute to its antidepressant effects .

Pharmacokinetics

Tramadol is rapidly absorbed after oral administration, with a bioavailability of approximately 75%. Peak plasma concentrations occur within 1.6 to 1.9 hours for tramadol and about 3 hours for its metabolite M1 . The pharmacokinetic profile is influenced by genetic variations in the CYP2D6 enzyme, which affects the conversion of tramadol to its active metabolite .

| Parameter | Tramadol | M1 Metabolite |

|---|---|---|

| Bioavailability | 75% | N/A |

| Cmax (μg/L) | ~300 | ~55 |

| Tmax (hours) | 1.6 - 1.9 | 3 |

| Steady-state achieved | Within 2 days | Within 2 days |

| First-pass metabolism effect | 20-30% | N/A |

Efficacy and Safety

Tramadol has been shown to be effective for pain relief in various clinical settings. However, its use is associated with potential adverse effects and risks, particularly in specific populations:

- Adverse Effects : Common side effects include nausea, dizziness, and constipation. Serious risks include respiratory depression and seizures, especially in cases of overdose or when interacting with other CNS depressants .

- Dependence and Abuse Potential : While tramadol is considered to have a lower potential for abuse compared to traditional opioids, cases of misuse have been documented. A systematic review indicated that patients using tramadol may develop dependence similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Reports

A notable case involved a patient who developed dependence on tramadol after using it for pain management following an injury. Over time, the patient escalated the dosage significantly and exhibited withdrawal symptoms when doses were missed .

Another study highlighted acute tramadol poisoning among young adults, revealing that most cases resulted from suicide attempts or drug abuse rather than accidental ingestion .

Genetic Factors Influencing Response

The variability in tramadol's efficacy and safety profile can be attributed to genetic polymorphisms affecting drug metabolism:

- CYP2D6 Variants : Approximately 7% of individuals are "poor metabolizers" due to reduced CYP2D6 activity, leading to lower levels of M1 and potentially inadequate analgesia .

- Ultra-Rapid Metabolizers : Conversely, individuals with gene duplications may experience heightened effects and increased risk of adverse reactions due to elevated M1 levels .

Recent Research Findings

Recent studies have explored tramadol's long-term effects on cognitive health. A population-based study indicated that prolonged use of tramadol was associated with an increased risk of dementia among older adults . This finding raises concerns about the long-term implications of chronic pain management strategies involving tramadol.

Properties

IUPAC Name |

2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYLLZQTGLZFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860388 | |

| Record name | Cyclohexanol, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2914-77-4 | |

| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2914-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 2-(dimethylaminomethyl)-1-(m-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002914774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.